molecular formula C18H17N3O6 B5507432 4-[(E)-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B5507432
M. Wt: 371.3 g/mol
InChI Key: GQJXHDNGLYBOGT-VXLYETTFSA-N
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Description

4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 4-formylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydrazone derivatives with different substituents.

Mechanism of Action

The mechanism of action of 4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to the inhibition of their activity. This inhibition can disrupt various cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(E)-(2-{[(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is unique due to its hydrazone functional group, which imparts distinct reactivity and biological activity. This structural feature allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

4-[(E)-[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-26-13-7-8-14(15(9-13)27-2)20-16(22)17(23)21-19-10-11-3-5-12(6-4-11)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJXHDNGLYBOGT-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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